AF488 DBCO Reaction Kinetics: 2.2-Fold Faster Than BCN and >100-Fold Faster Than OCT Cyclooctyne Scaffolds
AF488 DBCO incorporates the dibenzocyclooctyne (DBCO/DIBAC) scaffold, which exhibits a second-order rate constant of 310 × 10⁻³ M⁻¹s⁻¹ (i.e., 0.31 M⁻¹s⁻¹) for reaction with benzyl azide at room temperature [1]. This rate is 2.2-fold higher than endo-BCN (bicyclo[6.1.0]nonyne), which demonstrates 140 × 10⁻³ M⁻¹s⁻¹ under comparable conditions, and over two orders of magnitude greater than unsubstituted cyclooctyne (OCT) at 2.4 × 10⁻³ M⁻¹s⁻¹ [2]. The enhanced kinetics derive from ring strain in the dibenzocyclooctyne system coupled with favorable orbital interactions from the fused aromatic rings.
| Evidence Dimension | Second-order rate constant (k) for SPAAC reaction with benzyl azide |
|---|---|
| Target Compound Data | 310 × 10⁻³ M⁻¹s⁻¹ (DBCO scaffold) |
| Comparator Or Baseline | BCN: 140 × 10⁻³ M⁻¹s⁻¹; OCT: 2.4 × 10⁻³ M⁻¹s⁻¹ |
| Quantified Difference | 2.2× faster than BCN; 129× faster than OCT |
| Conditions | Benzyl azide, room temperature, CD₃CN or CD₃OD solvent systems |
Why This Matters
Faster reaction kinetics reduce labeling time, enable lower reagent concentrations, and improve labeling efficiency of low-abundance azide targets, directly impacting experimental throughput and detection sensitivity.
- [1] Dommerholt, J., Rutjes, F. P. J. T., & van Delft, F. L. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Topics in Current Chemistry, 374(2), 16. PMC8163418, Table 1. View Source
- [2] Gonzaga, M. A., et al. (2023). Second-order reaction rate constants for different cyclooctyne systems with benzyl azide. Molecules, 28(9), 3715. Table 1. PMC10179895. View Source
